MMP1 Inhibitory Potency: Cyclohexyl vs. Class-Level Baseline
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide inhibits human recombinant MMP1 catalytic domain with an IC50 of 2.5 µM (2.50E+3 nM) [1]. While direct head-to-head data for the corresponding aryl analogs are not publicly available, this potency places the compound in the low-micromolar range typical of first-generation tetrazole-based MMP inhibitors. In the broader ACAT inhibitor class, structural modifications of the tetrazole N-substituent have been shown to alter IC50 values by factors exceeding 100-fold [2], supporting the expectation that the cyclohexyl group yields a distinct activity profile relative to aryl variants.
| Evidence Dimension | MMP1 catalytic domain inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.5 µM (2.50E+3 nM) |
| Comparator Or Baseline | Class-level baseline: N-substituent modifications in tetrazole amide ACAT inhibitors alter potency by >100-fold (no direct aryl analog data available) |
| Quantified Difference | Not calculable; evidence class-level only |
| Conditions | Human recombinant MMP1 catalytic domain; substrate: Dnp-Pro-beta-cyclohexyl-Ala-Gly-Cys(Me)-His-Lys-(Nma)-NH2; preincubation with enzyme |
Why This Matters
Establishes the cyclohexyl derivative's baseline activity against MMP1, a key target in connective tissue remodeling and inflammatory disease; provides a reference point for SAR studies comparing N-substituent effects.
- [1] BindingDB entry BDBM50429232 (CHEMBL2333288). Affinity data for human recombinant MMP1 catalytic domain. BindingDB, University of California San Diego. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50429232 View Source
- [2] O'Brien, P. M., Sliskovic, D. R., Anderson, M. K., Bousley, R. F., Krause, B. R., & Stanfield, R. L. (1995). Inhibitors of acyl-CoA: cholesterol O-acyl transferase (ACAT) as hypocholesterolemic agents. 12. Syntheses and biological activity of structurally novel tetrazole amides. Bioorganic & Medicinal Chemistry Letters, 5(3), 289–294. View Source
